![molecular formula C15H19N3O B14323692 1-[(Cyanomethyl)(4-methylphenyl)amino]cyclopentane-1-carboxamide CAS No. 110817-71-5](/img/structure/B14323692.png)
1-[(Cyanomethyl)(4-methylphenyl)amino]cyclopentane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Cyanomethyl)(4-methylphenyl)amino]cyclopentane-1-carboxamide is an organic compound with the molecular formula C15H19N3O This compound is characterized by the presence of a cyclopentane ring, a carboxamide group, and a cyanomethyl group attached to an amino group that is further substituted with a 4-methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Cyanomethyl)(4-methylphenyl)amino]cyclopentane-1-carboxamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds . Another method involves stirring the reactants without solvent at a steam bath temperature of 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve the use of solvent-free reactions, which are both versatile and economical. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the most widely used methods for the preparation of cyanoacetanilides . This method is advantageous due to its simplicity and the ability to produce the desired compound without the need for further purification.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(Cyanomethyl)(4-methylphenyl)amino]cyclopentane-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include nitro or nitroso derivatives from oxidation, primary amines from reduction, and various substituted derivatives from nucleophilic substitution reactions .
Wissenschaftliche Forschungsanwendungen
1-[(Cyanomethyl)(4-methylphenyl)amino]cyclopentane-1-carboxamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[(Cyanomethyl)(4-methylphenyl)amino]cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and carboxamide groups enable it to participate in various biochemical reactions, potentially inhibiting or activating specific enzymes and receptors. The exact molecular targets and pathways involved depend on the specific application and the derivative of the compound being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1-[(Cyanomethyl)(4-methylphenyl)amino]cyclopentane-1-carboxamide include other cyanoacetamide derivatives and cyclopentane-based compounds. Examples include:
N-cyanoacetyl-4-methylphenylamine: A compound with similar structural features but lacking the cyclopentane ring.
Cyclopentanecarboxamide derivatives: Compounds with variations in the substituents on the cyclopentane ring.
Uniqueness
The uniqueness of this compound lies in its combination of a cyclopentane ring with a cyanoacetamide moiety, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
110817-71-5 |
|---|---|
Molekularformel |
C15H19N3O |
Molekulargewicht |
257.33 g/mol |
IUPAC-Name |
1-[N-(cyanomethyl)-4-methylanilino]cyclopentane-1-carboxamide |
InChI |
InChI=1S/C15H19N3O/c1-12-4-6-13(7-5-12)18(11-10-16)15(14(17)19)8-2-3-9-15/h4-7H,2-3,8-9,11H2,1H3,(H2,17,19) |
InChI-Schlüssel |
ZUAWAUXXTABRDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N(CC#N)C2(CCCC2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2-(4-Azidophenyl)ethyl]amino}ethan-1-ol](/img/structure/B14323615.png)
![6-Methyl-1a,11b-dihydrotetrapheno[5,6-b]oxirene](/img/structure/B14323616.png)
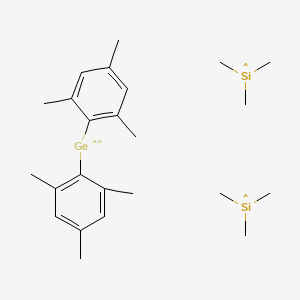

![1-[2-(Dodecyloxy)ethyl]naphthalene](/img/structure/B14323629.png)
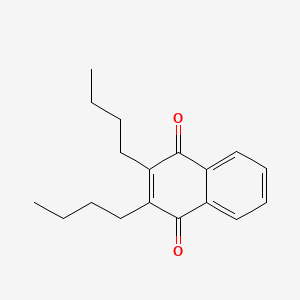
![3-Methoxybenzo[c]acridine](/img/structure/B14323637.png)

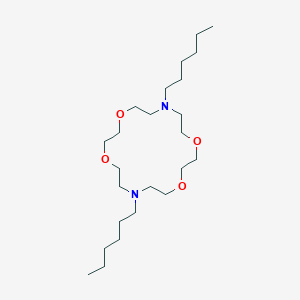

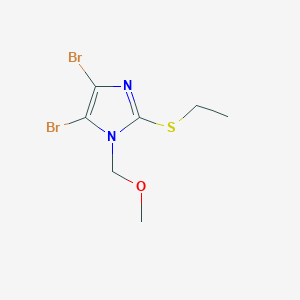
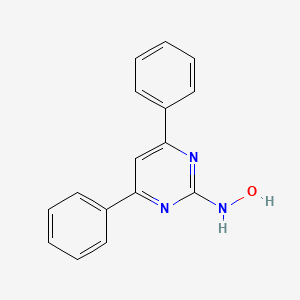
![3-[(4-Methylcyclohexyl)amino]phenol](/img/structure/B14323674.png)
![Propanedinitrile, [2,6-bis[bis(ethylthio)methylene]cyclohexylidene]-](/img/structure/B14323690.png)
